(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one
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Overview
Description
(S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one is a compound that features an indole moiety linked to an aminooxazolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one typically involves the reaction of indole derivatives with aminooxazolone precursors. One common method includes the use of base-promoted reactions where indole derivatives react with aldehydes and ammonium salts to form the desired product . The reaction conditions often involve mild temperatures and the use of organic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Microflow rapid generation and substitution methods have been developed to produce (1H-indol-3-yl)methyl electrophiles, which can then be used to synthesize the target compound .
Chemical Reactions Analysis
Types of Reactions
(S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The indole moiety can undergo substitution reactions, particularly at the C5 position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce halogenated indole compounds .
Scientific Research Applications
(S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as apoptosis and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-ylmethyl)-1H-indole: This compound shares the indole moiety but differs in its overall structure and properties.
Indole-3-acetic acid: A well-known plant hormone that also contains the indole structure but has different biological functions.
Uniqueness
(S)-5-((1H-Indol-3-yl)methyl)-2-aminooxazol-4(5H)-one is unique due to its combination of the indole and aminooxazolone structures, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65954-89-4 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(5S)-2-amino-5-(1H-indol-3-ylmethyl)-1,3-oxazol-4-one |
InChI |
InChI=1S/C12H11N3O2/c13-12-15-11(16)10(17-12)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H2,13,15,16)/t10-/m0/s1 |
InChI Key |
FGTZCVGIFPOOSE-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)N=C(O3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N=C(O3)N |
Origin of Product |
United States |
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